

Environmental fate and degradation of 1,1,2,3,3-Pentachloropropane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,1,2,3,3-Pentachloropropane

Cat. No.: B075905

[Get Quote](#)

An In-depth Technical Guide to the Environmental Fate and Degradation of **1,1,2,3,3-Pentachloropropane**

Introduction

1,1,2,3,3-Pentachloropropane is a highly chlorinated aliphatic hydrocarbon. While not as extensively studied as other contaminants like 1,2,3-trichloropropane (TCP), its chemical structure suggests it may share similar properties of environmental persistence and toxicity.^[1] ^[2] Chlorinated propanes are often byproducts of industrial chemical manufacturing processes, such as the production of epichlorohydrin, and have been components of solvent mixtures and soil fumigants.^{[1][2][3]} Due to their chemical stability and resistance to natural degradation processes, these compounds can persist in the environment, leading to long-term contamination of soil and groundwater.^{[2][4]}

This guide provides a comprehensive analysis of the environmental fate of **1,1,2,3,3-pentachloropropane**. Given the limited direct research on this specific isomer, this document leverages data from the closely related and well-studied compound, 1,2,3-trichloropropane (TCP), to infer potential degradation pathways and environmental behavior. This comparative approach is essential for building a predictive understanding and designing effective remediation strategies in the absence of compound-specific data.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental distribution of a chemical is governed by its physical and chemical properties. These parameters dictate its tendency to partition between air, water, soil, and biota. The properties of **1,1,2,3,3-pentachloropropane** are summarized below.

Property	Value	Source
Molecular Formula	$C_3H_3Cl_5$	[5]
Molecular Weight	216.3 g/mol	[5]
CAS Number	15104-61-7	[5]
Boiling Point	~196.1 °C	[6]
Density	~1.6 g/cm ³	[6]
LogP (Octanol-Water Partition Coeff.)	3.60	[6]
Vapor Pressure	0.6 mmHg at 25°C	[6]

The high LogP value of 3.60 indicates that **1,1,2,3,3-pentachloropropane** is lipophilic, suggesting a strong tendency to sorb to organic matter in soil and sediment and to bioaccumulate in fatty tissues of organisms.[\[6\]](#)[\[7\]](#) Its moderate vapor pressure suggests that volatilization from surface soils and water can be a significant transport pathway.[\[6\]](#)[\[8\]](#)

Environmental Fate and Transport

Mobility in Soil and Water

The movement of **1,1,2,3,3-pentachloropropane** in the subsurface is influenced by its sorption characteristics. Chemicals with high lipophilicity tend to bind to soil organic carbon, which retards their movement with flowing groundwater.[\[7\]](#) This relationship is quantified by the soil organic carbon-water partitioning coefficient (Koc). While a specific Koc for **1,1,2,3,3-pentachloropropane** is not readily available, its LogP value suggests it would have a moderate to low mobility in soils with significant organic content.[\[9\]](#) However, in low-organic sandy soils or aquifers, it is expected to be more mobile, potentially leading to the contamination of groundwater resources, similar to what has been observed with other chlorinated propanes.[\[8\]](#)[\[10\]](#)

Bioaccumulation Potential

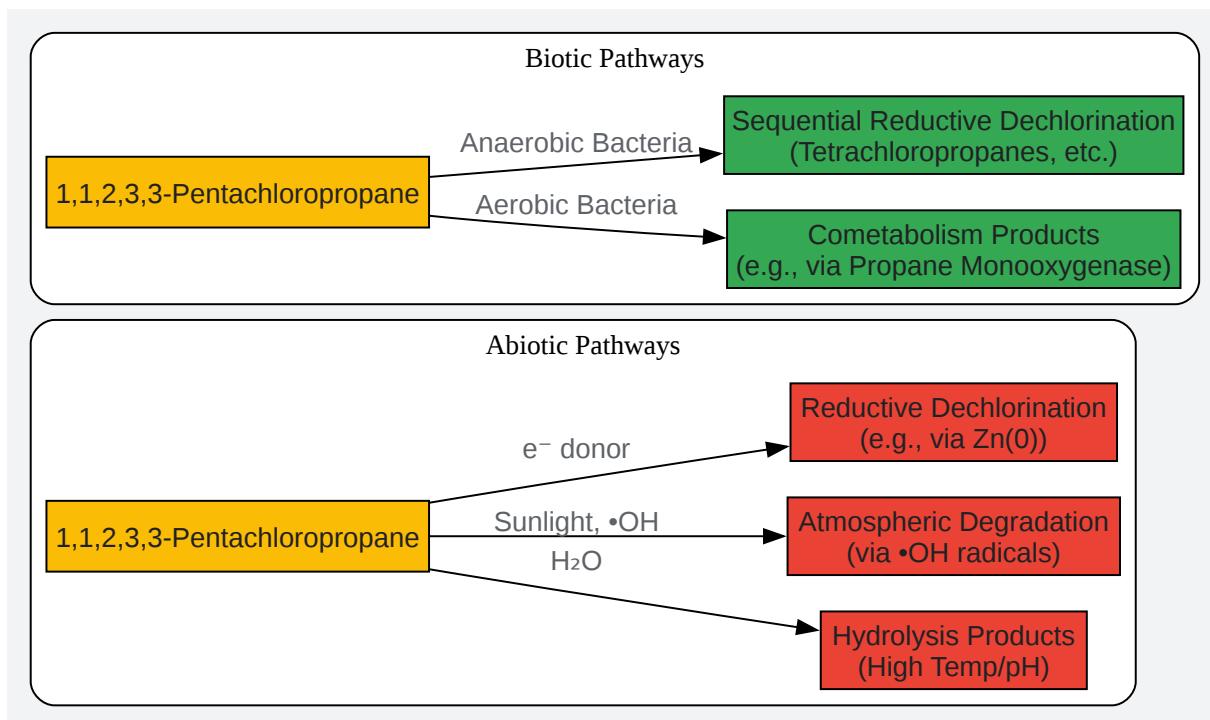
Bioaccumulation is the process by which chemicals accumulate in an organism from all sources of exposure (e.g., water, food, sediment).[11] The octanol-water partition coefficient (K_{ow}, often expressed as LogP or Log K_{ow}) is a key indicator of a chemical's bioaccumulation potential.[7][11] With a LogP of 3.60, **1,1,2,3,3-pentachloropropane** is expected to bioaccumulate in aquatic and terrestrial organisms.[6] This can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain, posing a risk to higher trophic-level organisms.[12]

Degradation Pathways: Abiotic and Biotic Transformations

The persistence of **1,1,2,3,3-pentachloropropane** in the environment is determined by its susceptibility to degradation through chemical (abiotic) and biological (biotic) processes. Highly chlorinated alkanes are notoriously recalcitrant.[2][13][14]

Abiotic Degradation

Abiotic degradation involves the transformation of a chemical without the involvement of microorganisms. Key abiotic pathways for chlorinated compounds include hydrolysis, photolysis, and reduction.


- **Hydrolysis:** This process involves the reaction of the compound with water. For many chlorinated alkanes like TCP, hydrolysis under ambient pH and temperature conditions is extremely slow and considered negligible.[13][14] Degradation via hydrolysis may become more favorable only under engineered conditions, such as at high pH or the high temperatures associated with in-situ thermal remediation.[14][15]
- **Atmospheric Photolysis:** In the atmosphere, the primary degradation mechanism for organic compounds is reaction with photochemically produced hydroxyl radicals (•OH).[8] For the related compound 1,2,3-trichloropropane, the atmospheric half-life is estimated to be around 15 days, suggesting this is a viable, albeit not rapid, degradation pathway if the compound volatilizes.[8] Direct photolysis is unlikely as it lacks a chromophore to absorb light at relevant wavelengths.[8]

- Reductive Dechlorination: Under anoxic conditions, chlorinated compounds can be abiotically degraded through reduction by certain minerals or zero-valent metals. Studies on TCP have shown that while reduction by zero-valent iron (ZVI) is slow, reduction by zero-valent zinc (ZVZ) is significantly faster and more effective, proceeding without the formation of problematic intermediates.[\[13\]](#)[\[15\]](#) This suggests that engineered systems using ZVZ could be a viable remediation strategy for sites contaminated with pentachloropropanes.

Biotic Degradation

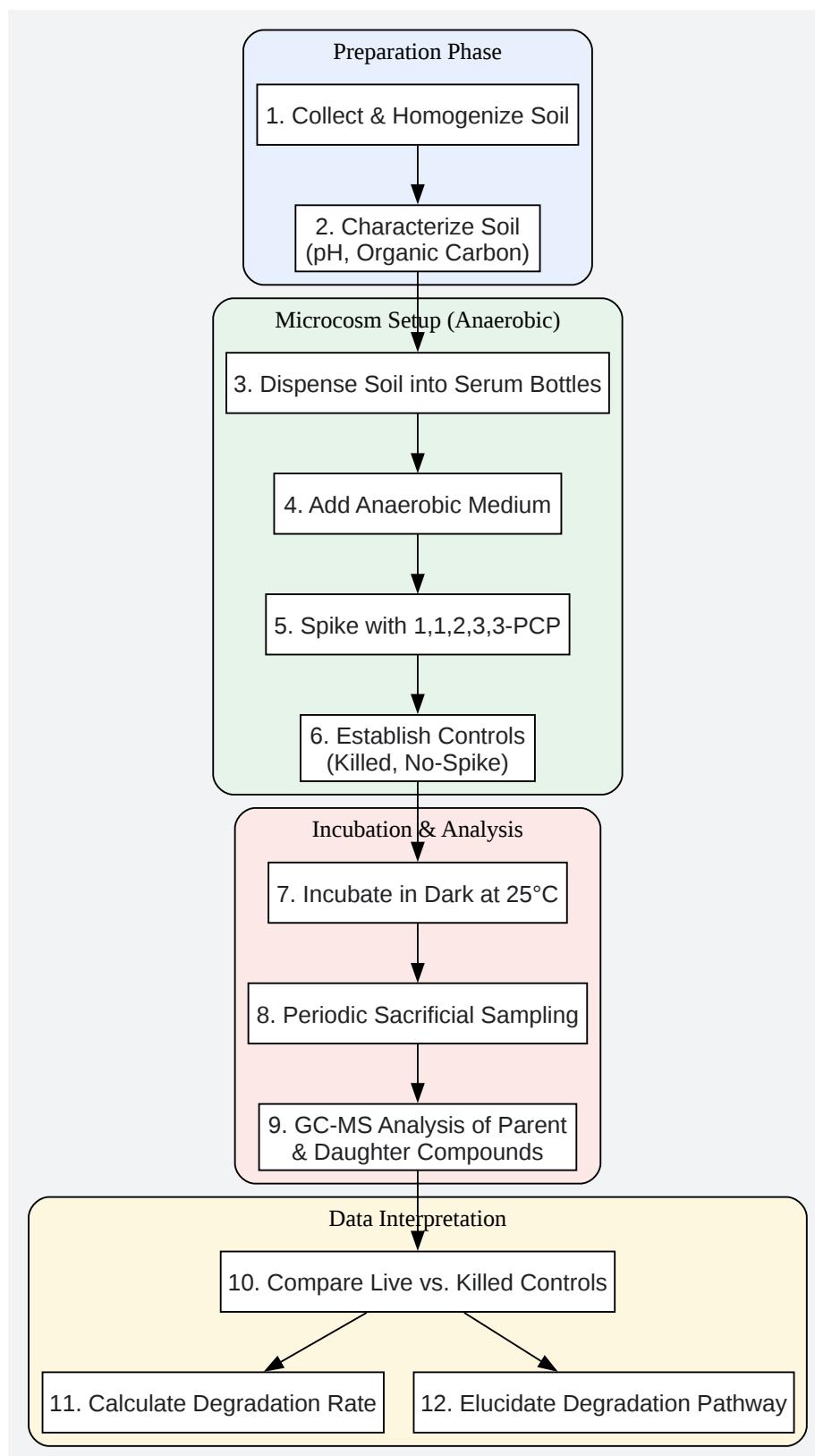
Microbial activity is a primary driver of contaminant degradation in the environment. However, the high degree of chlorination in **1,1,2,3,3-pentachloropropane** presents a significant challenge for microorganisms.

- Aerobic Biodegradation: No known natural microorganisms can use highly chlorinated propanes like TCP as a sole carbon and energy source for growth under aerobic conditions. [\[2\]](#) However, degradation can occur via cometabolism, where an enzyme produced by a microbe to metabolize its primary growth substrate fortuitously transforms the contaminant. Propane-oxidizing bacteria, which express propane monooxygenase, have been shown to cometabolically degrade TCP.[\[4\]](#)[\[16\]](#) This pathway could potentially transform **1,1,2,3,3-pentachloropropane**, though likely at slow rates.
- Anaerobic Biodegradation: Under anaerobic (oxygen-free) conditions, a process called reductive dechlorination can occur, where microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms. For TCP, anaerobic degradation has been observed to produce intermediates like 1,2-dichloropropane and 1-chloropropane. [\[4\]](#) This pathway is a critical natural attenuation process for many chlorinated solvents and represents the most likely biological degradation route for **1,1,2,3,3-pentachloropropane** in anoxic subsurface environments.

[Click to download full resolution via product page](#)

Caption: Potential abiotic and biotic degradation pathways for **1,1,2,3,3-Pentachloropropane**.

Experimental Protocol: Assessing Biodegradation in a Soil Microcosm


To determine the biodegradability of **1,1,2,3,3-pentachloropropane**, a laboratory microcosm study is a fundamental experimental approach. This protocol outlines a self-validating system to assess degradation under controlled anaerobic conditions.

Objective: To quantify the rate of anaerobic biodegradation of **1,1,2,3,3-pentachloropropane** in soil and identify major degradation products.

Methodology:

- Soil Collection and Preparation:
 - Collect soil from a representative site. If possible, use soil from a location with a history of chlorinated solvent contamination to increase the likelihood of containing adapted microbial communities.
 - Sieve the soil to remove large debris and homogenize.
 - Characterize the soil for key parameters: pH, organic carbon content, and microbial biomass.
- Microcosm Setup:
 - In an anaerobic glovebox, dispense a known mass of soil (e.g., 50 g) into sterile serum bottles (e.g., 160 mL).
 - Prepare a sterile, anaerobic mineral medium and add it to the soil to create a slurry.
 - Spike the microcosms with a known concentration of **1,1,2,3,3-pentachloropropane** dissolved in a minimal-volume carrier solvent (e.g., methanol).
- Experimental Treatments (in triplicate):
 - Live Treatment: Soil slurry spiked with the target compound.
 - Killed Control: Soil slurry that has been autoclaved or treated with a chemical sterilant (e.g., mercuric chloride) before spiking. This control accounts for abiotic losses.
 - No-Spike Control: Live soil slurry without the target compound to monitor for background microbial activity.
- Incubation and Sampling:
 - Crimp-seal all bottles with Teflon-lined septa.
 - Incubate in the dark at a constant temperature (e.g., 25°C).
 - Periodically, sacrifice triplicate bottles from each treatment.

- Analyze the aqueous phase for the parent compound and potential degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).
- Data Analysis:
 - Compare the concentration of **1,1,2,3,3-pentachloropropane** in the live treatments to the killed controls over time. A statistically significant decrease in the live samples relative to the controls indicates biodegradation.
 - Plot the concentration versus time to calculate a degradation rate constant.
 - Identify and quantify any daughter products that appear in the live samples to elucidate the degradation pathway.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a soil microcosm biodegradation study.

Ecotoxicity and Environmental Risk

1,1,2,3,3-Pentachloropropane is classified as toxic if swallowed.[5][17][18] While specific ecotoxicity data is limited, related compounds demonstrate significant aquatic toxicity. For example, pentachlorothiophenol (PCTP), another persistent organochlorine, shows high toxicity to fish species like zebrafish and golden orfe.[12][19] Given its structure and classification, **1,1,2,3,3-pentachloropropane** is expected to be toxic to aquatic life, and its persistence and bioaccumulative nature suggest it could pose a long-term risk to ecosystems.[18]

Conclusion and Future Research

1,1,2,3,3-Pentachloropropane possesses the physicochemical characteristics of a persistent and bioaccumulative environmental contaminant. While specific degradation data is scarce, analysis of structural analogues like 1,2,3-trichloropropane provides a strong basis for predicting its environmental behavior.

- Persistence: It is likely to be highly persistent, particularly in anoxic subsurface environments where abiotic degradation is slow.
- Degradation: The most probable degradation pathways are slow anaerobic reductive dechlorination and potential cometabolism by specific microbial groups under aerobic conditions. Engineered abiotic reduction using zero-valent zinc may offer a promising remediation approach.
- Transport: It poses a risk to groundwater due to its potential for leaching and is likely to bioaccumulate in food webs.

Key knowledge gaps that require further research include:

- Determination of compound-specific degradation rates and pathways under various environmental conditions.
- Quantification of its sorption coefficient (Koc) in different soil types to improve mobility models.
- Comprehensive ecotoxicological studies to establish its effects on a range of relevant aquatic and terrestrial organisms.

Addressing these research needs is critical for developing accurate risk assessments and effective management strategies for sites contaminated with this and other emerging chlorinated pollutants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biodegradation of 1,2,3-Trichloropropane through Directed Evolution and Heterologous Expression of a Haloalkane Dehalogenase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Advances in degradation mechanisms of 1,2,3-trichloropropane and remediation technology of contaminated sites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aerobic and anaerobic biodegradation of 1,2,3-trichloropropane and 1,2-dichloropropane: implications for bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,1,2,3,3-Pentachloropropane | C3H3Cl5 | CID 27027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,1,1,2,3-Pentachloropropane | CAS#:21700-31-2 | Chemsoc [chemsoc.com]
- 7. Assessing soil contamination A reference manual [fao.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. ars.usda.gov [ars.usda.gov]
- 10. Movement and Persistence of 1,2-dibromo-3-chloropropane in a Soil with a Plow-pan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. PCTP: Toxicity, persistence, and safety considerations for potential contamination -Food Science and Preservation | Korea Science [koreascience.kr]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]

- 15. Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cometabolic biodegradation of 1,2,3-trichloropropane by propane-oxidizing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemicalbook.com [chemicalbook.com]
- 18. synquestlabs.com [synquestlabs.com]
- 19. Food Science and Preservation [ekosfop.or.kr]
- To cite this document: BenchChem. [Environmental fate and degradation of 1,1,2,3,3-Pentachloropropane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075905#environmental-fate-and-degradation-of-1-1-2-3-3-pentachloropropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com